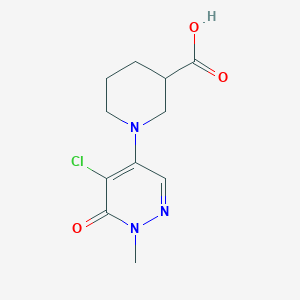![molecular formula C15H10ClFN2O B11792409 2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11792409.png)
2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrano[4,3-b]pyridine core, which is fused with a fluorophenyl group and a chloro substituent. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Core: The initial step involves the formation of the pyridine core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as 2-chloronicotinic acid, with appropriate reagents under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a fluorinated aromatic compound and a suitable base to facilitate the substitution.
Formation of the Pyrano Ring: The pyrano ring is formed through a cyclization reaction involving the pyridine core and an appropriate aldehyde or ketone. This step may require the use of a catalyst to promote the cyclization.
Introduction of the Carbonitrile Group: The final step involves the introduction of the carbonitrile group through a nucleophilic addition reaction. This can be achieved by reacting the intermediate compound with a suitable nitrile source under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process optimization techniques to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into reduced derivatives.
Substitution: The chloro and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), while electrophilic substitution reactions may use reagents like bromine (Br2) or iodine (I2).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can lead to a variety of substituted compounds with different chemical properties.
Aplicaciones Científicas De Investigación
2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways.
Pathways Involved: The compound may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes. By modulating these pathways, the compound can exert therapeutic effects.
Comparación Con Compuestos Similares
2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-Chloro-4-(2-fluorophenyl)-5H-pyrano[4,3-b]pyridine-3-carbonitrile: This compound lacks the dihydro moiety, which may influence its chemical and biological properties.
2-Fluoro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile: This compound has a reversed substitution pattern, which may affect its reactivity and interactions with biological targets.
2-Chloro-4-(2-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile: The presence of a methyl group instead of a fluorine atom may alter the compound’s chemical properties and biological activities.
By comparing these compounds, researchers can gain insights into the structure-activity relationships and identify key features that contribute to the compound’s unique properties.
Propiedades
Fórmula molecular |
C15H10ClFN2O |
|---|---|
Peso molecular |
288.70 g/mol |
Nombre IUPAC |
2-chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H10ClFN2O/c16-15-10(7-18)14(9-3-1-2-4-12(9)17)11-8-20-6-5-13(11)19-15/h1-4H,5-6,8H2 |
Clave InChI |
NKXNIDAEEZIMLP-UHFFFAOYSA-N |
SMILES canónico |
C1COCC2=C1N=C(C(=C2C3=CC=CC=C3F)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


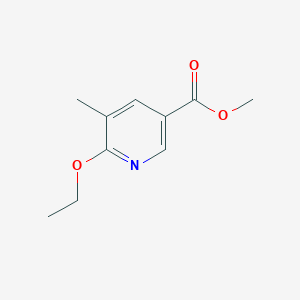
![2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11792334.png)
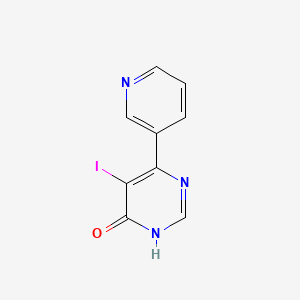


![1,6-Dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B11792345.png)



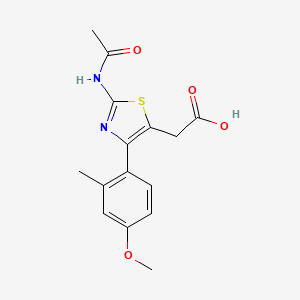
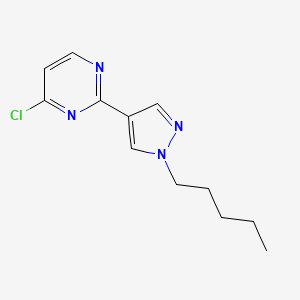
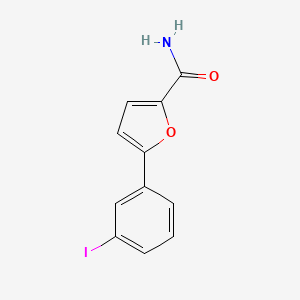
![6-(4-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11792389.png)
